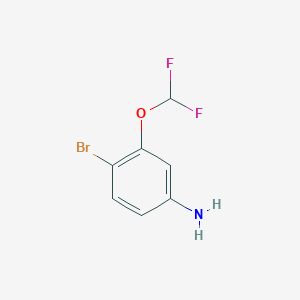

4-Bromo-3-(difluoromethoxy)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis and Advanced Materials

Aniline and its derivatives are pivotal starting materials in the industrial production of a vast range of products. They are integral to the synthesis of dyes and pigments, with the presence of various substituents on the aniline ring allowing for a broad spectrum of colors and properties. chemicalbook.com In the realm of materials science, aniline derivatives are used to create high-performance polymers and coatings with enhanced chemical resistance and durability. chemimpex.com Furthermore, these compounds are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.com The reactivity of the aniline core, combined with the electronic and steric effects of its substituents, provides chemists with a powerful toolkit for constructing intricate molecular architectures. chemicalbook.com

The Role of Halogenated and Fluorinated Aniline Frameworks in Modern Chemistry

The introduction of halogen atoms, particularly fluorine, onto the aniline framework imparts unique and highly desirable properties to the molecule. Fluorinated anilines are of particular interest in medicinal chemistry. The incorporation of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. The difluoromethoxy group (-OCF₂H), as seen in the subject compound, is a lipophilic hydrogen bond donor and is often used as a bioisostere for other functional groups to modulate the properties of a lead compound in drug discovery. The presence of a bromine atom further adds to the synthetic utility of the molecule, providing a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds. chemicalbook.com

Research Trajectory of 4-Bromo-3-(difluoromethoxy)aniline within the Context of Functionalized Aromatic Compounds

While extensive research has been conducted on related compounds such as 4-bromo-3-(trifluoromethyl)aniline, the specific research trajectory of this compound is still emerging. Its structural complexity suggests its primary role as a valuable intermediate in the synthesis of more complex target molecules. The combination of the reactive bromine atom and the unique difluoromethoxy group makes it a desirable building block for creating novel compounds with potentially enhanced biological or material properties. The trajectory of its research is therefore closely tied to the broader pursuit of new functionalized aromatic compounds for applications in drug discovery and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical identifiers.

| Property | Value |

| CAS Number | 87967-37-1 |

| Molecular Formula | C₇H₆BrF₂NO |

| Molecular Weight | 238.03 g/mol |

Data sourced from multiple chemical suppliers. azurewebsites.netgoogleapis.com

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process, starting from a more readily available substituted aniline. A general approach involves the bromination of a corresponding 3-(difluoromethoxy)aniline. The reactivity of the resulting compound is largely dictated by the interplay of its functional groups. The amine group can undergo typical reactions such as diazotization, while the bromine atom is a key site for cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Applications in Scientific Research

The primary application of this compound in scientific research is as a specialized building block. Its unique substitution pattern makes it a valuable precursor for the synthesis of complex molecules with potential applications in various fields.

Role as a Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of the bromine atom and the difluoromethoxy group makes this compound a highly sought-after intermediate. The bromine atom can be readily transformed through various palladium-catalyzed cross-coupling reactions, enabling the construction of more elaborate molecular frameworks. The difluoromethoxy group, with its specific electronic and steric properties, can be crucial for modulating the biological activity or physical properties of the final target molecule.

Potential Applications in the Development of Advanced Materials

While specific research on the direct application of this compound in advanced materials is not widely documented, the properties of related halogenated and fluorinated anilines suggest potential uses. chemimpex.com The presence of fluorine can enhance thermal stability and chemical resistance, making polymers derived from such anilines potentially suitable for demanding applications. The bromo-functionality allows for the incorporation of this unit into larger polymer chains or onto surfaces to functionalize materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMEBRTPBTYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70831282 | |

| Record name | 4-Bromo-3-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70831282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87967-37-1 | |

| Record name | 4-Bromo-3-(difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70831282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Bromo 3 Difluoromethoxy Aniline

Methodologies for Aromatic Bromination and Difluoromethoxylation

The strategic introduction of both a bromine atom and a difluoromethoxy group onto the aniline (B41778) scaffold is fundamental to the synthesis of the target compound. The relative positioning of these groups necessitates careful consideration of directing effects and reaction conditions.

The synthesis of 4-bromo-3-(difluoromethoxy)aniline from 3-(difluoromethoxy)aniline hinges on the regioselective introduction of a bromine atom at the C4 position. The amino group is a strong activating ortho-, para-director, while the difluoromethoxy group is a deactivating meta-director. Consequently, direct bromination of 3-(difluoromethoxy)aniline is expected to yield the desired 4-bromo product as a major isomer, along with the 6-bromo and 2-bromo isomers.

To achieve high regioselectivity, various brominating agents and conditions can be employed. N-Bromosuccinimide (NBS) is a common reagent for the bromination of anilines, often used in solvents like N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds under mild conditions, typically at room temperature. chemicalbook.com Another approach involves the use of copper(II) bromide (CuBr₂) in an ionic liquid, which can offer high yields and regioselectivity for the para-bromination of unprotected anilines. beilstein-journals.org This method is advantageous as it avoids the need for protecting groups and operates under mild conditions. beilstein-journals.org

| Reagent | Solvent | Temperature | Key Advantages |

| N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | Room Temperature | Mild reaction conditions. |

| Copper(II) Bromide (CuBr₂) | Ionic Liquid | Room Temperature | High regioselectivity for para-bromination, no need for protecting groups. beilstein-journals.org |

| Bromine (Br₂) | Acetic Acid | 0-5 °C | Readily available reagent. |

Controlling the reaction stoichiometry and temperature is crucial to minimize the formation of dibrominated byproducts. chemicalbook.com In some cases, protection of the highly activating amino group as an acetanilide may be employed to moderate its directing effect and improve selectivity, followed by a deprotection step.

The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity. nih.govinnospk.com Its introduction onto an aniline ring can be achieved through several methods, typically involving the difluoromethylation of a precursor phenol followed by transformation into the aniline.

A common strategy involves the reaction of a phenol with a source of difluorocarbene, which can be generated in situ from reagents like chlorodifluoromethane (ClCF₂H) under basic conditions. For the synthesis of 3-(difluoromethoxy)aniline, the starting material would be 3-aminophenol. However, the presence of the free amino group can interfere with the reaction. Therefore, a more viable route starts with 3-nitrophenol. The phenolic hydroxyl group is first converted to the difluoromethoxy group, and the nitro group is subsequently reduced to an amine.

Another method for the introduction of the difluoromethoxy group involves the use of ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base. rsc.org Recent advancements also include photoinduced methods for the difluoroalkylation of anilines. nih.govacs.org These methods offer mild and sustainable protocols for the synthesis of difluoroalkyl anilines. nih.gov

| Precursor | Reagent(s) | Key Transformation |

| 3-Nitrophenol | 1. ClCF₂H, Base2. Reduction (e.g., H₂, Pd/C) | Difluoromethoxylation of the phenol followed by reduction of the nitro group. |

| Aniline | Ethyl bromodifluoroacetate, Base | N-difluoromethylation. rsc.org |

| Substituted Anilines | Ethyl difluoroiodoacetate, Organic Photocatalyst (e.g., Eosin Y) | Photoinduced difluoroalkylation. nih.gov |

Catalytic Approaches in the Synthesis of Substituted Anilines

Catalysis plays a pivotal role in the modern synthesis of substituted anilines, offering efficient, selective, and environmentally benign alternatives to classical stoichiometric methods.

The large-scale production of many anilines relies on the metal-catalyzed hydrogenation of the corresponding nitroarenes. researchgate.net This method is highly efficient and atom-economical. For the synthesis of this compound from a nitro precursor, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are commonly used under a hydrogen atmosphere. chemicalbook.com

More recently, palladium-catalyzed C-H activation/functionalization reactions have emerged as powerful tools for the direct introduction of substituents onto aromatic rings. While classic electrophilic bromination of anilines typically yields ortho- and para-products, palladium-catalyzed meta-C–H bromination has been developed, offering a novel strategy for accessing substitution patterns that are otherwise difficult to obtain. rsc.org

Photoredox catalysis is another burgeoning field that enables the formation of C-C and C-X bonds under mild conditions. conicet.gov.ar Photoinduced methods have been successfully applied to the difluoroalkylation of anilines, providing a sustainable approach for the introduction of fluorinated motifs. nih.govacs.org These catalytic systems often utilize transition metal complexes or organic dyes as photocatalysts that can be activated by visible light. conicet.gov.ar

| Catalytic Method | Catalyst Example | Transformation | Advantages |

| Catalytic Hydrogenation | Pd/C, H₂ | R-NO₂ → R-NH₂ | High yield, clean reaction, widely applicable. researchgate.net |

| C-H Bromination | Pd(OAc)₂ | Direct bromination at the meta position. rsc.org | Access to unconventional substitution patterns. rsc.org |

| Photoredox Catalysis | Eosin Y, Visible Light | Difluoroalkylation of anilines. nih.gov | Mild conditions, sustainable. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Aniline Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct path to complex molecular architectures from aryl halides. rsc.orgrsc.org For a substrate such as this compound, the bromo substituent is the reactive handle for these transformations.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound. nih.govrsc.org For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position. The reaction is valued for its mild conditions and the commercial availability of a vast library of boronic acids and esters. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. youtube.com While the electron-donating nature of the aniline and difluoromethoxy groups can influence the reactivity of the C-Br bond, appropriate selection of palladium catalysts and ligands can achieve high yields. researchgate.net

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Conditions | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 °C | 4-Aryl-3-(difluoromethoxy)aniline |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds, coupling aryl halides with amines. wikipedia.orglibretexts.org While this compound is itself an amine, the Buchwald-Hartwig reaction can be employed to couple it with other aryl or heteroaryl halides, or conversely, to couple the bromo-position with a different amine, leading to the synthesis of complex diarylamines or N-arylated derivatives. acsgcipr.org The development of specialized phosphine ligands has been critical to the broad applicability of this reaction, allowing for the coupling of a wide range of amine and aryl halide partners under relatively mild conditions. wikipedia.orgrsc.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions. libretexts.org

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Conditions | Product Type |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 °C | N-Aryl-4-bromo-3-(difluoromethoxy)aniline or 4-(Amino)-3-(difluoromethoxy)aniline derivatives |

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to substituted alkenes. wikipedia.orgorganic-chemistry.org Applying this to this compound allows for the introduction of vinyl groups at the 4-position. This transformation is valuable for synthesizing precursors to polymers, natural products, and other complex organic molecules. nih.gov The reaction typically employs a palladium catalyst and a base, and its outcome, particularly regioselectivity and stereoselectivity, can be influenced by the choice of catalyst, ligands, and reaction conditions. wikipedia.orgmdpi.com

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Conditions | Product Type |

| Heck Reaction | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C | 4-Vinyl-3-(difluoromethoxy)aniline derivatives |

Copper-Mediated Synthetic Transformations

Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based methodologies for the formation of C-N and C-O bonds. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a classical copper-promoted reaction for forming C-N, C-O, and C-S bonds from aryl halides. wikipedia.orgorganic-chemistry.org For this compound, an Ullmann reaction could be used to couple the aniline nitrogen with another aryl halide or to couple the bromo-position with an alcohol or amine. wikipedia.org Traditional Ullmann reactions required harsh conditions, but modern advancements with the use of ligands have enabled these transformations to proceed at lower temperatures. organic-chemistry.org

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Conditions | Product Type |

| Ullmann Condensation | CuI, Cu₂O / Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 120-190 °C | Diaryl ethers or diaryl amines |

Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of arylboronic acids with amines or alcohols to form C-N or C-O bonds. organic-chemistry.orgwikipedia.org This reaction is particularly attractive as it can often be performed under mild conditions, sometimes even at room temperature and open to the air. wikipedia.org For this compound, the Chan-Lam reaction would primarily involve the coupling of the aniline nitrogen with a variety of arylboronic acids to generate N-arylated products. nih.govsorbonne-nouvelle.fr The mechanism is thought to involve a Cu(III) intermediate. wikipedia.org

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Conditions | Product Type |

| Chan-Lam Coupling | Cu(OAc)₂ / Pyridine, TMEDA | Et₃N, Pyridine | CH₂Cl₂, Toluene | Room Temp to 80 °C | N-Aryl-4-bromo-3-(difluoromethoxy)aniline |

Other Transition Metal Catalysis in Carbon-X Bond Formation (X = Carbon, Nitrogen, Oxygen)

While palladium and copper are the most common catalysts for cross-coupling reactions, other transition metals such as nickel and iron are gaining prominence as more sustainable and economical alternatives.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can often mimic the reactivity of palladium in cross-coupling reactions and are particularly effective for the activation of less reactive aryl chlorides. mit.edu For a substrate like this compound, nickel catalysis can be an effective alternative for Suzuki-Miyaura and Buchwald-Hartwig type reactions. The development of air-stable nickel precatalysts has further enhanced their utility in organic synthesis. mit.edu

Iron-Catalyzed Cross-Coupling: Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive candidate for catalysis. While still less developed than palladium or nickel catalysis, iron-catalyzed cross-coupling reactions for C-C and C-N bond formation are an active area of research. These reactions often proceed through different mechanisms, potentially involving radical pathways.

The application of these alternative transition metals to the specific derivatization of this compound is an area ripe for exploration, promising more cost-effective and environmentally friendly synthetic routes.

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing derivatives of this compound, several green chemistry principles can be applied.

Catalysis: The use of catalytic instead of stoichiometric reagents is a fundamental principle of green chemistry. The palladium- and copper-catalyzed reactions discussed above are prime examples. Optimizing these reactions to use very low catalyst loadings enhances their greenness. acsgcipr.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy compared to classical methods that may generate significant waste.

Use of Safer Solvents: Many cross-coupling reactions are performed in solvents like toluene, dioxane, and DMF, which have environmental and health concerns. acsgcipr.org A key goal in green chemistry is to replace these with safer alternatives such as water, ethanol, or greener solvent choices like 2-methyltetrahydrofuran. Microwave-assisted synthesis in aqueous media is one approach to achieve this. tandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that allow for lower reaction temperatures is a significant step towards more energy-efficient processes. The Chan-Lam coupling, which can often be run at room temperature, is a good example. wikipedia.org

By integrating these principles into the design of synthetic routes for this compound derivatives, chemists can contribute to the development of more sustainable and environmentally responsible chemical manufacturing.

Mechanistic Investigations and Reactivity Profiles of 4 Bromo 3 Difluoromethoxy Aniline

Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) Moiety

The aniline moiety, which consists of an amino group (-NH2) attached to a benzene (B151609) ring, is a key feature of 4-Bromo-3-(difluoromethoxy)aniline. The amino group's ability to donate electrons into the aromatic ring makes the ring more susceptible to attack by electrophiles, which are electron-seeking species. This electron-donating effect generally directs incoming electrophiles to the ortho and para positions relative to the amino group. However, the presence of other substituents, such as the bromine atom and the difluoromethoxy group, can influence this directive effect.

Conversely, the amino group itself can act as a nucleophile, meaning it can react with electron-deficient centers. For instance, the amino group can be oxidized to form nitro or nitroso derivatives. The reactivity of the aniline moiety is a delicate balance of these electronic influences, which can be strategically exploited in chemical synthesis.

Reactivity of the Bromine Substituent in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound plays a crucial role in its synthetic utility, particularly in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

Role in Carbon-Carbon Bond Formation for Derivatization

The bromine substituent is an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this type of reaction, the bromo-substituted aniline can be coupled with a boronic acid in the presence of a palladium catalyst to form a biaryl compound. This method is a powerful tool for creating complex molecular architectures from simpler starting materials. The reactivity of the bromine atom allows for the introduction of a wide range of new functional groups, leading to a diverse array of derivatives.

Influence on Regioselectivity in Subsequent Functionalizations

The position of the bromine atom, along with the other substituents, influences where subsequent chemical reactions will occur on the aromatic ring. This is known as regioselectivity. The interplay between the electron-donating amino group and the electron-withdrawing bromine and difluoromethoxy groups directs the position of further substitutions. minia.edu.egwikipedia.org This controlled reactivity is essential for the precise synthesis of target molecules.

Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is a relatively recent addition to the toolbox of medicinal chemists and material scientists. Its unique properties can significantly alter the characteristics of a molecule.

Resistance to Chemical Degradation Pathways

One of the key advantages of the difluoromethoxy group is its stability. The strong carbon-fluorine bonds make it resistant to many chemical degradation pathways that might affect other functional groups. For example, studies on related compounds have shown that fluorinated groups can be stable under various conditions, including oxidative stress. nih.gov This stability is a desirable trait in the development of new pharmaceuticals and materials, as it can lead to longer shelf life and improved performance.

Influence on Aromatic Ring Electronic Properties and Reactivity

The difluoromethoxy group is considered a moderate electron-withdrawing group. nuph.edu.uanuph.edu.ua This means it pulls electron density away from the aromatic ring, which can affect the ring's reactivity. minia.edu.eg By withdrawing electrons, the difluoromethoxy group can make the aromatic ring less reactive towards electrophilic attack. minia.edu.egwikipedia.org However, its electronic influence is a complex interplay of inductive and resonance effects. nuph.edu.uanuph.edu.ua The ability of the difluoromethoxy group to modulate the electronic properties of the aromatic ring is a valuable tool for fine-tuning the reactivity and other properties of the molecule. nuph.edu.uanuph.edu.ua

Radical Reaction Pathways Involving this compound

Information regarding specific radical reaction pathways for this compound is not readily found in the surveyed literature. However, general knowledge of radical reactions on substituted anilines suggests potential, yet unconfirmed, pathways.

The presence of an aniline moiety suggests that this compound could participate in radical reactions, potentially initiated by photoredox catalysis. In such reactions, a photocatalyst, upon absorbing light, can become a potent oxidant or reductant, capable of engaging with the aniline derivative. For instance, a plausible pathway could involve a single electron transfer (SET) from the aniline nitrogen to an excited photocatalyst, generating a radical cation. This intermediate could then undergo further reactions, such as coupling with another radical species.

The difluoromethoxy group (-OCF₂H) and the bromine atom on the aromatic ring would significantly influence the electronic properties and, consequently, the reactivity of any radical intermediates. The -OCF₂H group is known to be electron-withdrawing, which could affect the stability and subsequent reaction pathways of a radical cation on the aromatic ring. The carbon-bromine bond could also be a site for radical reactions, potentially leading to debromination or cross-coupling products under specific radical conditions. However, without specific experimental studies on this compound, these remain hypothetical pathways.

Reaction Kinetics and Thermodynamic Considerations of Transformations Involving this compound

A thorough search of scientific literature did not yield specific kinetic or thermodynamic data for transformations involving this compound. Kinetic studies, which would provide information on reaction rates, rate constants, and reaction orders, are crucial for understanding the mechanism and optimizing reaction conditions. Similarly, thermodynamic data, such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are essential for determining the feasibility and spontaneity of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their electronic environments can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons within the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene ring. The spectrum is expected to show three distinct signals for the aromatic protons. Additionally, a characteristic signal for the proton of the difluoromethoxy group (-OCHF₂) and a broad signal corresponding to the amine (-NH₂) protons are anticipated.

The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift and coupling constant of this proton are highly indicative of the -OCHF₂ moiety. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants providing information on their relative positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

|---|---|---|---|

| Value | Value | Value | Aromatic H |

| Value | Value | Value | Aromatic H |

| Value | Value | Value | Aromatic H |

| Value | Triplet (t) | Value | -OCH F₂ |

| Value | Broad Singlet (br s) | - | -NH ₂ |

(Note: Specific experimental values are required for a definitive analysis.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, and one signal for the carbon of the difluoromethoxy group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (bromo, difluoromethoxy, and amino groups).

The carbon atom bonded to the bromine atom (C-Br) and the carbon bonded to the difluoromethoxy group (C-O) will have characteristic chemical shifts. The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | -OC HF₂ |

(Note: Specific experimental values are required for a definitive analysis.)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will appear as a doublet due to coupling with the single proton of the -OCHF₂ group. The chemical shift of this signal is a key identifier for the difluoromethoxy substituent.

Multidimensional NMR Techniques for Complex Structural Analysis

To unequivocally confirm the structural assignment of this compound, multidimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments would establish the connectivity between adjacent protons, confirming the relative positions of the aromatic protons.

HSQC spectroscopy correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC experiments reveal correlations between protons and carbons over two to three bonds. This technique is crucial for identifying the quaternary carbons and confirming the connectivity between the aromatic ring and the substituents, for instance, by showing a correlation between the proton of the -OCHF₂ group and the aromatic carbon it is attached to.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:

N-H stretching: The primary amine group (-NH₂) will typically show two absorption bands in the region of 3300-3500 cm⁻¹.

C-H aromatic stretching: These vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C aromatic stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O stretching: The ether linkage in the difluoromethoxy group will result in a strong absorption band, typically in the 1000-1300 cm⁻¹ region.

C-F stretching: Strong absorption bands corresponding to the C-F bonds of the difluoromethoxy group are expected in the 1000-1100 cm⁻¹ region.

C-Br stretching: The vibration of the carbon-bromine bond will appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3300-3500 | N-H Stretch |

| 3000-3100 | Aromatic C-H Stretch |

| 1450-1600 | Aromatic C=C Stretch |

| 1000-1300 | C-O Stretch |

| 1000-1100 | C-F Stretch |

| 500-600 | C-Br Stretch |

(Note: Specific experimental values are required for a definitive analysis.)

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational, rotational, and other low-frequency modes in a molecule. This analysis yields a specific spectral pattern, often referred to as a "molecular fingerprint," which is unique to the compound's chemical structure nih.gov.

While specific experimental Raman spectra for this compound are not prominently available in public literature, the application of this technique would be invaluable for its characterization. A Raman analysis would be expected to reveal distinct peaks corresponding to the vibrations of its specific functional groups. Key vibrational modes would include the stretching and bending of the aromatic ring, as well as vibrations associated with the carbon-bromine (C-Br), carbon-fluorine (C-F), carbon-oxygen (C-O), and amine (N-H) bonds. For instance, aromatic ring stretching in similar aniline derivatives is typically observed in the 1600 cm⁻¹ region researchgate.net. The presence and specific frequencies of these bands would serve to confirm the molecular identity and integrity of the compound.

Expected Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-C Stretching | 1400-1650 |

| Amine Group | N-H Stretching | 3300-3500 |

| Difluoromethoxy | C-F Stretching | 1000-1400 |

| Bromo Group | C-Br Stretching | 500-600 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to deduce the elemental formula of a molecule with high confidence. For this compound, HRMS would confirm its molecular formula as C₇H₆BrF₂NO. The technique differentiates between compounds with the same nominal mass by measuring the exact mass, accounting for the mass defects of the constituent atoms.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆BrF₂NO |

| Monoisotopic Mass | 236.96008 Da uni.lu |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing them to be ionized directly from a solution with minimal fragmentation. In ESI-MS analysis of this compound, the molecule would typically be observed as various charged adducts. Predicted data indicates the formation of several common adducts, including the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The precise m/z values of these adducts further confirm the molecular weight of the parent compound uni.lu.

Predicted ESI-MS Adducts for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 237.96736 uni.lu |

| [M+Na]⁺ | 259.94930 uni.lu |

| [M-H]⁻ | 235.95280 uni.lu |

| [M+K]⁺ | 275.92324 uni.lu |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of electromagnetic radiation, which causes electrons to be promoted to higher energy orbitals.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule.

Currently, there are no publicly available crystal structure reports for this compound. However, were such a study to be conducted, it would yield critical data on the solid-state arrangement of the molecule. The analysis would reveal the planarity of the benzene ring and the spatial orientation of the difluoromethoxy and amine substituents. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group and potential halogen bonding involving the bromine atom.

Parameters Determined by X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles formed by three connected atoms |

| Torsion Angles | Conformation of the molecule and substituents |

Advanced Spectroscopic Characterization and Structural Elucidation

Single Crystal X-ray Diffraction Analysis of 4-Bromo-3-(difluoromethoxy)aniline Derivatives

Single-crystal X-ray diffraction (SCXRD) is an authoritative technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a single crystal structure of this compound itself is not publicly available in the crystallographic literature, analysis of closely related derivatives, particularly those containing the 4-bromoaniline core, offers significant insights into the expected structural features.

A representative example is the crystal structure of 4-Bromo-N-(4-hydroxybenzylidene)aniline, a Schiff base derivative of 4-bromoaniline. The study of this compound reveals key structural characteristics of the 4-bromoaniline moiety and the types of intermolecular interactions it can participate in, which are likely to be relevant to derivatives of this compound.

The crystal structure of 4-Bromo-N-(4-hydroxybenzylidene)aniline shows that the molecule is non-planar, with the two benzene (B151609) rings being twisted with respect to each other. nih.govresearchgate.net The dihedral angle between the planes of the bromobenzene and hydroxybenzene rings is 48.85 (17)°. nih.govresearchgate.net This non-planar conformation is a common feature in aromatic Schiff bases with N-aryl substituents. nih.govresearchgate.net

In the crystal packing, the molecules are linked by intermolecular O-H···N hydrogen bonds, forming infinite chains along the b-axis. nih.govresearchgate.net This hydrogen bonding is a significant force in the stabilization of the crystal lattice. While this compound lacks the hydroxyl group and the imine nitrogen of the Schiff base, the aniline (B41778) nitrogen and the difluoromethoxy group can still participate in various intermolecular interactions.

The difluoromethoxy group is of particular interest in crystal engineering. The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming C-H···F interactions. The presence of the bromine atom also allows for the possibility of halogen bonding (C-Br···X), which is a directional non-covalent interaction that can influence the supramolecular architecture.

The detailed crystallographic data for 4-Bromo-N-(4-hydroxybenzylidene)aniline is presented in the interactive data table below. This data provides a reference for the expected bond lengths and angles within the 4-bromoaniline fragment of related molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 21.9588 (10) |

| b (Å) | 11.0866 (5) |

| c (Å) | 9.3132 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2267.28 (17) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.618 |

Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Difluoromethoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making them ideal for studying medium-sized molecules like 4-bromo-3-(difluoromethoxy)aniline. These calculations allow for the determination of the molecule's optimized geometry, electronic distribution, and various other physicochemical properties derived from the electron density.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this involves finding the most stable arrangement of its atoms in three-dimensional space. The geometry is dictated by the interplay of electronic and steric effects from its three key substituents on the benzene (B151609) ring: the amino (-NH2) group, the bromine (-Br) atom, and the difluoromethoxy (-OCHF2) group.

Table 1: Exemplary Optimized Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative placeholders for a typical DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) and are not experimental data.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (Aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.40 Å | |

| C-Br | ~1.91 Å | |

| C-O | ~1.37 Å | |

| O-C (CHF2) | ~1.42 Å | |

| C-H (Aromatic) | ~1.08 Å | |

| N-H | ~1.01 Å | |

| C-F | ~1.36 Å | |

| Bond Angles | C-C-C (Aromatic) | ~118° - 121° |

| C-C-N | ~120° | |

| C-C-Br | ~120° | |

| C-C-O | ~119° | |

| C-O-C | ~118° | |

| Dihedral Angles | C-C-N-H | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and kinetic stability. researchgate.netbohrium.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.org

For this compound, the electron-donating amino group is expected to raise the HOMO energy level, primarily distributing it over the aniline (B41778) ring and the nitrogen atom. Conversely, the electronegative bromine atom and difluoromethoxy group will have an electron-withdrawing effect, lowering the LUMO energy. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures. This analysis is particularly useful for understanding delocalization effects, such as hyperconjugation and resonance, by quantifying the interaction energies between filled (donor) and empty (acceptor) orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution from the perspective of an approaching reactant. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. The hydrogen atoms of the amino group and the difluoromethyl group would likely exhibit positive potential (blue). The aromatic ring itself will show a complex potential distribution influenced by the competing electron-donating and electron-withdrawing effects of the substituents. This map is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to calculate the properties of molecules in their excited states. Its primary application is the prediction of electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

By applying TD-DFT, one can predict the absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of transition probability) for this compound. bohrium.com The calculations would identify the specific molecular orbitals involved in the most significant electronic transitions, typically from HOMO or HOMO-1 to LUMO or LUMO+1. This analysis helps in understanding the nature of the electronic excitations, such as π→π* or n→π* transitions, which are characteristic of aromatic and substituted aniline compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. ijser.inresearchgate.net These models are crucial in medicinal chemistry and materials science for designing new compounds with desired properties.

For this compound, a QSAR/SRR study would begin by calculating a set of molecular descriptors using DFT or other computational methods. These descriptors can be:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric/Topological: Molecular weight, volume, surface area, connectivity indices.

Thermodynamic: Enthalpy of formation, solvation energy.

These calculated descriptors for this compound and a series of related molecules would then be statistically correlated with an experimentally measured activity (e.g., enzyme inhibition, receptor binding affinity, or reaction rate). researchgate.netnih.gov The resulting mathematical equation constitutes the QSAR/SRR model, which can be used to predict the activity of new, unsynthesized compounds and to understand which molecular features are most important for the desired outcome. For instance, a model might reveal that a lower LUMO energy and a specific range of dipole moment are critical for a particular biological interaction.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics of a molecule and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules.

For this compound, MD simulations can elucidate several key aspects of its behavior. A typical simulation would involve placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological or reaction conditions. The interactions between atoms are described by a set of parameters known as a force field (e.g., OPLS, AMBER, or GAFF).

Research Findings: While specific MD studies on this compound are not prevalent in published literature, simulations on analogous amine-functionalized aromatic compounds reveal common areas of investigation. nih.gov The primary focus of such simulations for this molecule would be:

Conformational Analysis: The difluoromethoxy group (-OCF₂H) has rotational freedom around the C-O bond. MD simulations can determine the preferred dihedral angles and the energy barriers between different conformations. This is crucial as the spatial arrangement of the fluorine atoms can significantly influence intermolecular interactions.

Solvation and Hydrogen Bonding: The amino (-NH₂) group and the oxygen and fluorine atoms of the difluoromethoxy group can participate in hydrogen bonding. Simulations in aqueous solution can quantify the strength, lifetime, and geometry of hydrogen bonds between the aniline derivative and water molecules. The difluoromethyl group's ability to act as a hydrogen bond donor is a known phenomenon that can be explored. nih.gov

Intermolecular Interactions: In concentrated solutions or within a larger molecular assembly (like a protein binding site), MD can model π-π stacking interactions via the aromatic ring and halogen bonding involving the bromine atom. These non-covalent interactions are critical for understanding how the molecule recognizes and binds to potential targets. nih.gov Simulations have shown that such solvophobic and Lennard-Jones interactions are often the dominant forces in stabilizing specific molecular conformations in aqueous environments. nih.gov

The data generated from these simulations, such as radial distribution functions and potential of mean force calculations, provide a quantitative description of the molecule's interaction landscape.

Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Example Value/Setting | Purpose |

| Force Field | OPLS-AA / GAFF | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |

| System Size | ~5000 solvent molecules | Ensures the solute does not interact with its periodic image. |

| Temperature | 300 K | Simulates conditions relevant to biological systems or room temperature chemistry. |

| Pressure | 1 atm | Maintains constant pressure typical of standard conditions. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of conformational space and interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

In silico methods, particularly those based on quantum mechanics, are fundamental to predicting the chemical reactivity and selectivity of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to derive various reactivity descriptors. wikipedia.orgresearchgate.net These descriptors help identify the most reactive sites within a molecule and predict its behavior in chemical reactions.

For this compound, the reactivity of the aromatic ring is modulated by three substituents with competing electronic effects:

Amino (-NH₂) group: A strong activating, electron-donating group that directs electrophiles to the ortho and para positions.

Bromo (-Br) atom: A deactivating, electron-withdrawing group (by induction) that also directs electrophiles to the ortho and para positions.

Difluoromethoxy (-OCF₂H) group: An electron-withdrawing group due to the high electronegativity of the fluorine atoms.

Research Findings: Computational studies on substituted anilines and other halogenated aromatic compounds have established a clear framework for predicting reactivity. tandfonline.comresearchgate.netumn.edu

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the regions of negative potential (red/yellow) are centered around the electronegative oxygen and fluorine atoms and the π-system of the ring, indicating sites susceptible to electrophilic attack. The area around the amine protons would show a positive potential (blue), indicating a site for nucleophilic interaction. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of the HOMO is typically concentrated on the amino group and the aromatic ring, identifying them as the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring, indicating where a nucleophilic attack might occur. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. researchgate.net

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT provide a quantitative measure of the change in electron density when an electron is added or removed. They are used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks with high precision. For electrophilic substitution, these calculations would likely predict the C2, C6, and C4 positions (relative to the amino group) as the most reactive, with the final regioselectivity determined by the interplay of electronic and steric effects.

Calculation of Reaction Intermediates: To predict the outcome of specific reactions, such as nucleophilic aromatic substitution (SNAr), DFT can be used to calculate the energies of possible reaction intermediates (e.g., Meisenheimer complexes). The reaction pathway proceeding through the most stable intermediate is generally favored, allowing for accurate prediction of the major product. researchgate.net

These computational tools enable a detailed, atom-by-atom prediction of where and how this compound is most likely to react.

Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound

(Note: These are representative values based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level of theory) on analogous molecules and are intended for illustrative purposes.) researchgate.net

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Correlates with chemical stability and low reactivity. |

| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (A) | 0.9 eV | Energy released upon gaining an electron; related to LUMO energy. |

| Global Hardness (η) | 2.45 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.6 eV | Quantifies the electrophilic nature of the molecule. |

| Dipole Moment | ~2.5 D | Indicates overall molecular polarity. |

Advanced Applications and Derivatization in Specialized Chemical Fields

Role as a Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Bromo-3-(difluoromethoxy)aniline serves as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.com Intermediates are the chemical building blocks that undergo further reactions to form the final, pharmacologically active substance in a medication. The structure of this aniline (B41778) derivative is particularly advantageous, offering multiple reactive sites for constructing complex molecular frameworks.

The synthesis of novel, biologically active molecules is a cornerstone of pharmaceutical research. This compound provides a robust starting point for creating a diverse range of potential drug candidates. Its aniline group is readily functionalized, for instance, through reactions to form amides or to build heterocyclic ring systems common in many pharmaceuticals.

This compound is particularly valuable in the development of kinase inhibitors, a major class of anticancer drugs. ed.ac.uk Many kinase inhibitors are based on quinazoline or pyrrolo[2,3-d]pyrimidine scaffolds, which are often constructed using substituted anilines as key precursors. nih.govresearchgate.netsoton.ac.uk The bromine atom on the aniline ring can be used in cross-coupling reactions to add further complexity to the molecule or can itself contribute to the biological activity of the final compound. nih.gov

The true utility of this compound lies in the unique properties of its derivatives. By modifying the aniline core, medicinal chemists can generate libraries of new compounds for screening against various diseases. The incorporation of the difluoromethoxy group is a strategic choice, as this moiety can significantly enhance the therapeutic profile of a drug candidate. nih.gov

Derivatives containing the difluoromethoxy group often exhibit improved metabolic stability, which can lead to a longer duration of action in the body. nih.gov Furthermore, this group can alter the molecule's lipophilicity and cell membrane permeability, crucial factors for ensuring a drug can reach its intended biological target. nih.govmdpi.com The development of these novel agents is a key strategy for discovering lead compounds with improved efficacy and specificity. nih.gov

In modern drug design, the difluoromethoxy (-OCHF2) group is recognized as a valuable functional moiety. researchgate.net It serves as a bioisostere—a substituent that mimics another group in terms of size and electronic properties but can offer superior pharmacological characteristics. The -OCHF2 group is often used as a metabolically stable replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups. nih.govresearchgate.net

A key advantage of the difluoromethoxy group over the more common trifluoromethyl (-CF3) group is its reduced lipophilicity. researchgate.net Additionally, it can act as a hydrogen bond donor, which can lead to stronger and more specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.net This ability to fine-tune physicochemical properties allows drug designers to optimize the binding affinity and pharmacokinetic behavior of a potential therapeutic agent. researchgate.netscilit.comdntb.gov.ua

| Functional Group | Key Properties | Role in Drug Design |

|---|---|---|

| Methoxy (-OCH3) | Hydrogen bond acceptor. | Common substituent, but can be metabolically unstable (O-dealkylation). |

| Trifluoromethoxy (-OCF3) | Highly lipophilic, metabolically stable, strong electron-withdrawing effect. mdpi.com | Increases metabolic stability and membrane permeability. mdpi.com |

| Difluoromethoxy (-OCHF2) | Less lipophilic than -OCF3, can act as a hydrogen bond donor, metabolically stable. nih.govresearchgate.net | Offers a balance of lipophilicity and metabolic stability; enhances target binding through hydrogen bonding. researchgate.net |

Utility in Agrochemical Synthesis and Pesticide Development

The structural motifs found in pharmaceuticals are often mirrored in the agrochemical industry, where the goal is to create potent and selective agents for crop protection. chemimpex.com Organofluorine compounds, including those with difluoromethyl groups, are prevalent in modern pesticides due to their enhanced biological activity. acs.org

This compound is a valuable intermediate for synthesizing new fungicides, herbicides, and insecticides. nbinno.com The difluoromethyl group, in particular, is a key component of several successful fungicides, including certain succinate dehydrogenase inhibitors (SDHIs). acs.orgcroplife.org.au The incorporation of this group can lead to pesticides that are more effective at lower application rates and possess improved stability in the environment. acs.org The aniline and bromo functionalities provide synthetic handles for creating a wide array of agrochemical candidates. chemimpex.comguidechem.com

Contribution to Advanced Materials Science

Beyond life sciences, halogenated and fluorinated anilines are used in the development of advanced materials. chemimpex.com While specific research on this compound in this area is emerging, its structural features suggest significant potential.

The aniline group allows for the incorporation of this molecule into polymer chains, such as polyamides or polyimides. The presence of bromine and fluorine atoms can impart desirable properties to the resulting materials, including enhanced thermal stability, chemical resistance, and flame retardancy. Research on related difluoro-aniline polymers has demonstrated their potential in creating materials with unique physical characteristics. unison.mx

Furthermore, derivatives can be used to create specialized coatings. For example, reacting the aniline with acryloyl chloride produces an acrylamide monomer that can be polymerized. researchgate.net The resulting polymer, containing fluoro and bromo groups, could be used in applications requiring high-performance films with properties like water repellency and durability. researchgate.net

Exploration in Organic Semiconductors for Electronic Devices

The field of organic electronics is actively exploring aniline derivatives for their potential in creating more efficient and versatile semiconductor devices. While direct research on this compound as a primary semiconductor is not extensively documented, its structural analogues, such as other halogenated anilines, are recognized as versatile building blocks for materials used in perovskite solar cells and Organic Light Emitting Diodes (OLEDs) ossila.com.

| Component Group | Potential Role in Organic Semiconductors |

| Aniline Core | Serves as a basic structural unit and electron-donating component. |

| Bromine Atom | Acts as a reactive handle for Pd-catalyzed cross-coupling reactions to build larger conjugated molecules ossila.com. |

| Difluoromethoxy Group | Modulates electronic properties (energy levels) and can improve the stability and processing characteristics of the final material ossila.comnih.gov. |

Development of Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion jhuapl.edu. The NLO response in organic molecules often arises from a molecular structure that features an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" electronic asymmetry is a key design principle for NLO chromophores.

Aniline derivatives are frequently investigated as NLO materials due to the strong electron-donating nature of the amino group. Research into related compounds, such as 4-bromo-4'-chloro benzylidene aniline, has demonstrated significant third-order NLO properties nih.govresearchgate.net. Computational and experimental studies on other fluorinated bromo-anilines have also highlighted their potential utility for NLO applications semanticscholar.org.

This compound can be considered a precursor for NLO-active molecules. The aniline moiety serves as the electron-donating part. The molecule can be derivatized, for example, by forming a Schiff base or an azo dye, to create a larger conjugated system and incorporate an electron-accepting group. The bromine and difluoromethoxy substituents would then act as modulators of the electronic properties, influencing the magnitude of the NLO response. The investigation of such derivatives involves synthesizing the target compounds and characterizing their NLO properties using techniques like the Z-scan method to determine nonlinear refractive index and absorption coefficients nih.govresearchgate.net.

Applications in Dye and Pigment Production

Aniline and its derivatives are foundational intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes unb.canih.gov. Azo dyes, characterized by the -N=N- functional group, are produced through a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner, such as a phenol or another aniline unb.canih.gov.

This compound is a suitable starting material for the diazotization step. The resulting diazonium salt can then be coupled with various aromatic compounds to produce a range of colors. The final properties of the dye, including its color, fastness (resistance to fading), and solubility, are determined by the specific chemical structures of both the aniline precursor and the coupling agent iiste.org.

The substituents on the aniline ring play a crucial role:

Bromine Atom : The presence of a halogen like bromine can influence the shade of the dye and often improves its light fastness iiste.org.

Difluoromethoxy Group : This group can enhance the lipophilicity of the dye molecule, which may be advantageous for application in disperse dyes used for coloring synthetic fibers like polyester researchgate.net. It can also affect the electronic properties of the chromophore, thereby modifying the color.

Research on dyes derived from 4-bromoaniline has led to the creation of disazo disperse dyes that show good to excellent fastness properties on synthetic fabrics like nylon and polyester iiste.orgiiste.org. Some derivatives have even shown absorption in the near-infrared region, making them potentially useful as organic photoconductors iiste.orgiiste.org.

| Dye Synthesis Step | Role of this compound |

| Diazotization | The primary amine group (-NH2) is converted into a diazonium salt (-N2+). |

| Coupling | The resulting diazonium salt acts as an electrophile, reacting with a coupling component to form the azo (-N=N-) linkage unb.ca. |

| Final Dye Properties | The bromo and difluoromethoxy groups modify the final color, light fastness, and application properties of the resulting dye iiste.org. |

Exploration in Academic and Industrial Research for Novel Synthetic Methodologies

This compound and its analogues serve as important substrates and building blocks in the development of new synthetic methods in both academic and industrial laboratories chemimpex.com. The presence of multiple, distinct functional groups—an amine, a bromine atom, and a difluoromethoxy group—on an aromatic ring makes it a versatile tool for exploring reaction mechanisms and developing new chemical transformations chemimpex.com.

Research in this area focuses on several aspects:

Selective Functionalization : Developing reactions that can selectively target one functional group in the presence of others. For example, performing a Pd-catalyzed cross-coupling reaction at the bromine position without affecting the amine or difluoromethoxy group ossila.com.

Introduction of Fluorinated Moieties : The difluoromethoxy group (OCF2H) is of significant interest in medicinal and agrochemical chemistry. Developing efficient and scalable methods for introducing this group onto aromatic rings is an active area of research nih.gov. This includes late-stage difluoromethylation and difluoromethoxylation techniques, which can involve novel catalytic systems, such as those based on palladium or nickel, and photoredox catalysis nih.govrsc.org.

Derivatization Reactions : The amine group can be acylated, alkylated, or used in the formation of heterocycles. For instance, the reaction of 4-Bromo-3,5-difluoroaniline with acryloyl chloride to form N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide showcases a typical derivatization used to create monomers for polymer synthesis researchgate.net.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 4-Bromo-3-(difluoromethoxy)aniline

The current body of scientific literature and publicly accessible data on this compound indicates that its primary role is that of a specialized chemical building block or intermediate in organic synthesis. bldpharm.comazurewebsites.net It is classified among fluorinated building blocks, bromides, and benzene (B151609) compounds. bldpharm.combldpharm.com The presence of the bromine atom, the amino group, and the difluoromethoxy group makes it a versatile synthon for introducing these functionalities into more complex molecules. chemicalbook.comfluoromart.com

Research on analogous compounds suggests that fluorinated anilines are actively being investigated for their potential biological activities, including applications in pharmaceuticals and agrochemicals. ontosight.aichemimpex.com For instance, the related compound 4-(difluoromethoxy)aniline (B1299965) has been used as a precursor in the synthesis of potent corticotropin-releasing factor-1 (CRF-1) receptor antagonists. acs.orgdntb.gov.ua Similarly, other bromo-aniline derivatives are key intermediates in the production of fungicides and crop protection agents. chemimpex.comgoogle.comgoogle.com While these applications showcase the utility of the core structure, dedicated research focusing specifically on the synthesis, reactivity, and application of this compound itself is not extensively documented in peer-reviewed journals. Its availability from commercial suppliers suggests it is used in proprietary or early-stage discovery research. bldpharm.comazurewebsites.netabacipharma.com

Identification of Unexplored Reactivity and Synthetic Avenues

The trifunctional nature of this compound presents numerous avenues for unexplored reactivity studies. The aniline (B41778) moiety can undergo a wide range of reactions typical for aromatic amines, such as diazotization, acylation, and sulfonylation. chemicalbook.comnih.gov The bromine atom is a handle for various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the C4 position. chemicalbook.com

Future synthetic explorations could focus on:

Orthogonal Reactivity: Developing selective reaction conditions that target one functional group while leaving the others intact. For example, performing a Suzuki coupling at the bromine position without affecting the amino group.

Novel Heterocycle Synthesis: Utilizing the aniline and the adjacent bromine in cyclization reactions to form novel heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Photoredox Catalysis: Investigating photoinduced reactions, as aniline derivatives are known to form electron donor-acceptor (EDA) complexes, enabling novel difluoroalkylation or other functionalization pathways under mild conditions. acs.orgnih.gov

Directed Ortho-Metalation: Exploring the directing-group capabilities of the difluoromethoxy or amino group to achieve selective C-H functionalization at other positions on the aromatic ring.

The difluoromethoxy group itself is a key feature, known to act as a bioisostere for other functional groups and to modulate properties like lipophilicity and metabolic stability. rsc.org Research into how this group influences the reactivity of the adjacent amino and bromo functionalities is a significant unexplored area.

Potential for Novel Applications and Derivatization in Emerging Technologies

Drawing parallels from structurally similar compounds, this compound holds considerable potential for derivatization into novel, high-value molecules for emerging technologies.

Pharmaceuticals: The difluoromethoxy group is a valuable substituent in medicinal chemistry for its ability to enhance drug-like properties. rsc.org Derivatives of this compound could be synthesized and screened for a wide range of biological activities, targeting areas where fluorinated compounds have shown promise, such as oncology, neuroscience, and infectious diseases. ontosight.aiacs.org

Agrochemicals: Halogenated and fluorinated anilines are foundational structures in many modern pesticides and fungicides. chemimpex.comgoogle.com This compound could serve as a key intermediate for new agrochemicals with potentially improved efficacy, metabolic profiles, and environmental safety.

Materials Science: Aniline derivatives are precursors to conductive polymers, dyes, and other advanced materials. chemicalbook.comresearchgate.net The unique electronic properties conferred by the difluoromethoxy and bromo substituents could be exploited to create novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic semiconductors.

The table below outlines potential derivatives and their target applications based on the chemistry of analogous compounds.

| Potential Derivative Class | Synthetic Transformation | Potential Application Area |

| N-Acyl/Sulfonyl Anilines | Acylation/Sulfonylation of the amino group | Pharmaceuticals, Agrochemicals |

| Biaryl Compounds | Suzuki or Stille coupling at the C-Br bond | Organic Electronics, Medicinal Chemistry |

| Heterocyclic Compounds (e.g., Benzimidazoles) | Cyclization reactions involving the amino group | Medicinal Chemistry, Materials Science |

| Functionalized Amines | Buchwald-Hartwig amination at the C-Br bond | Pharmaceuticals |

Integration with Advanced High-Throughput Screening and Computational Methods in Chemical Research

The exploration of this compound's potential can be significantly accelerated by integrating modern research methodologies.

High-Throughput Screening (HTS): Instead of traditional, one-by-one reaction optimization, HTS allows for the rapid exploration of a vast array of reaction conditions (catalysts, ligands, solvents, bases) to quickly identify optimal pathways for derivatization. unchainedlabs.com Microdroplet reaction technology, for example, can accelerate reaction times and improve yields, making the screening of synthetic routes for quinoxaline (B1680401) derivatives and other structures more efficient. researchgate.net A library of derivatives based on the this compound scaffold could be rapidly synthesized and then subjected to high-throughput biological screening to identify new drug leads. unchainedlabs.comchemrxiv.org

Computational Methods: